Cas no 1185293-18-8 (3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride)

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride is a chemically synthesized indole derivative with a molecular structure featuring an aminoethyl side chain, a methoxy substituent, and a carboxylic acid group, stabilized as its hydrochloride salt. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The presence of both amino and carboxylic acid functional groups enhances its utility in peptide coupling and derivatization reactions. Its crystalline hydrochloride form ensures improved stability and solubility, facilitating handling in synthetic applications. The methoxy and methyl substituents further contribute to its reactivity profile, making it a versatile intermediate in heterocyclic chemistry.
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride structure
1185293-18-8 structure
Product Name:3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
CAS No:1185293-18-8
MF:C13H17ClN2O3
MW:284.738682508469
MDL:MFCD09997626
CID:4683920
Update Time:2025-05-23

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic hydrochloride
    • 3-(2-amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
    • 3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid hydrochloride
    • 3-(2-AMINO-ETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC HYDROCHLORIDE
    • 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
    • MDL: MFCD09997626
    • Inchi: 1S/C13H16N2O3.ClH/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17;/h3-4,7H,5-6,14H2,1-2H3,(H,16,17);1H
    • InChI Key: PEWWGGOGCWYDQB-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC2=C(C=1)C(CCN)=C(C(=O)O)N2C

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Topological Polar Surface Area: 77.5

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
026502-1g
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic hydrochloride
1185293-18-8
1g
$378.00 2023-09-09

Additional information on 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride

Research Briefing on 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride (CAS: 1185293-18-8)

In recent years, the compound 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride (CAS: 1185293-18-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a scaffold for drug discovery. This briefing aims to provide an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and solid-phase peptide synthesis (SPPS) to achieve higher efficiency. The compound's structural integrity and stability under various conditions have been confirmed through spectroscopic analyses, including NMR and mass spectrometry. These advancements in synthesis methodologies are critical for scaling up production for preclinical and clinical studies.

Pharmacological investigations have revealed that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor binding profile suggests potential applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. In vitro studies have demonstrated its ability to modulate serotonin signaling pathways, leading to altered neuronal activity and synaptic plasticity. Furthermore, preliminary in vivo studies in rodent models have shown promising results in behavioral assays, indicating its potential as a novel psychotherapeutic agent.

Beyond its neurological applications, 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride has also been explored as a building block for the development of more complex drug molecules. Its indole core structure provides a versatile platform for chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. Recent studies have reported the synthesis of such derivatives, some of which exhibit improved selectivity and potency for specific biological targets. These efforts highlight the compound's utility in medicinal chemistry and drug design.

Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current studies are focusing on pharmacokinetic profiling and toxicity assessments to ensure its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into therapeutic applications.

In conclusion, 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride represents a valuable compound in the realm of chemical biology and drug discovery. Its unique pharmacological properties and versatility as a synthetic intermediate make it a promising candidate for further development. Continued research and innovation in this area are expected to yield significant advancements in the treatment of neuropsychiatric disorders and other medical conditions. This briefing underscores the importance of ongoing investigation and collaboration to fully realize the potential of this compound.

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